molecular formula C6H9ClN2 B1610680 1-(2-chloroethyl)-3-methyl-1H-pyrazole CAS No. 96450-55-4

1-(2-chloroethyl)-3-methyl-1H-pyrazole

Cat. No.: B1610680
CAS No.: 96450-55-4
M. Wt: 144.6 g/mol
InChI Key: AURQGZNPLSCBKR-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the pyrazole ring

Mechanism of Action

Target of Action

1-(2-chloroethyl)-3-methyl-1H-pyrazole is a type of alkylating agent, similar to mechlorethamine . Alkylating agents are a group of anticancer chemotherapeutic drugs . They work by attaching alkyl groups to DNA bases, which can result in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .

Mode of Action

The compound interacts with its targets, primarily DNA, by forming covalent bonds. This results in the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . It also induces mispairing of the nucleotides leading to mutations .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By alkylating the DNA, it hinders the normal functioning of these pathways, leading to cell death . The compound’s action on DNA also influences a range of vital cellular procedures like processing of nucleoplasmic messenger and ribosomal RNA, modification of DNA nitrogenous bases and DNA polymerase activity .

Pharmacokinetics

Similar compounds like sarcnu have been found to exhibit linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability . The disposition of SarCNU in dogs after rapid intravenous injection was biexponential, with half-lives of 5.4±8.4 min and 40.8±9.0 min for the initial and terminal disposition phases, respectively .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, leading to cell death . This is due to the damage it causes to the DNA, which prevents the cell from replicating its DNA and dividing . This makes it effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the accumulation and release of the compound . Furthermore, the compound’s action can also be influenced by its concentration in the environment, as seen in a study where freshwater fish were exposed to different concentrations of a similar compound, tris(2-chloroethyl) phosphate (TCEP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

1-(2-chloroethyl)-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-methyl-1H-pyrazole: Unique due to the presence of both a chloroethyl and a methyl group on the pyrazole ring.

    1-(2-chloroethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-methyl-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloroethyl and methyl groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURQGZNPLSCBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548819
Record name 1-(2-Chloroethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96450-55-4
Record name 1-(2-Chloroethyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96450-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent amount of 3-methylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(3-methyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3-methylpyrazole, Aldrich, 36%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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